molecular formula C12H15N5O2 B7045415 N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine

Cat. No.: B7045415
M. Wt: 261.28 g/mol
InChI Key: ZUVNSFAMTRDPGW-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring and a nitropyridine moiety

Properties

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-4-11(13-5-10(7)17(18)19)14-6-12-15-8(2)9(3)16-12/h4-5H,6H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNSFAMTRDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])NCC2=NC(=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine typically involves a multi-step process. One common method starts with the preparation of the imidazole derivative, followed by its alkylation with a suitable halide to introduce the methyl group. The nitropyridine moiety is then introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The methyl groups on the imidazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Reduction: Formation of amines.

    Oxidation: Formation of oxides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its nitro group can participate in redox reactions, influencing cellular oxidative stress levels and affecting cell viability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
  • N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide
  • N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-4-methyl-5-nitropyridin-2-amine stands out due to its unique combination of an imidazole ring and a nitropyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it a valuable compound in various research applications.

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